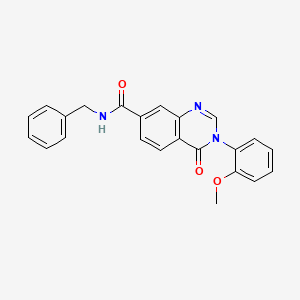

N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core. Key structural features include:

- 2-Methoxyphenyl substituent at position 3, contributing to π-π stacking interactions and electronic modulation.

- 4-Oxo group, which stabilizes the conjugated system and participates in hydrogen bonding .

This compound shares a structural scaffold with other quinazoline-based molecules studied for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

Molecular Formula |

C23H19N3O3 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-benzyl-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-29-21-10-6-5-9-20(21)26-15-25-19-13-17(11-12-18(19)23(26)28)22(27)24-14-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3,(H,24,27) |

InChI Key |

NKUOIBCFTJPCOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

N-Arylnitrilium Intermediate Formation : Arenediazonium salts react with nitriles to generate electrophilic N-arylnitrilium ions.

-

Nucleophilic Addition : Bifunctional anilines (e.g., 2-methoxy-substituted derivatives) attack the nitrilium ion, forming a C–N bond.

-

Cyclization : Intramolecular cyclization yields the 3,4-dihydroquinazoline scaffold.

Protocol

-

Step 1 : Combine 2-methoxybenzenediazonium tetrafluoroborate (1.2 equiv), benzonitrile (1.5 equiv), and 7-carboxy-3-aminobenzoic acid (1.0 equiv) in DMSO at 60°C for 12 hours.

-

Step 2 : Hydrolyze the intermediate ester using NaOH (2M) in ethanol/water (1:1) to yield the carboxylic acid.

-

Step 3 : Activate the carboxylic acid with carbonyldiimidazole (CDI, 1.1 equiv) in dioxane, then couple with benzylamine (1.5 equiv) at 80°C for 4 hours.

| Parameter | Value |

|---|---|

| Yield (Overall) | 58–65% |

| Purity (HPLC) | >95% |

| Key Intermediate | 7-Carboxy-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline |

This method avoids transition metals and achieves good functional group tolerance, making it suitable for gram-scale synthesis.

Anthranilic Acid-Based Cyclocondensation

A patent-derived approach utilizes anthranilic acid derivatives and nitriles to assemble the quinazoline ring.

Procedure

-

Cyclocondensation : React methyl 2-amino-5-carbamoylbenzoate (1.0 equiv) with 2-methoxyphenylacetonitrile (1.2 equiv) in DMF containing HCl (cat.) at 80°C for 8 hours.

-

Benzylation : Treat the resulting 3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with benzyl bromide (1.5 equiv) and K₂CO₃ in acetone at reflux for 6 hours.

-

Amidation : Convert the methyl ester to the carboxamide via hydrolysis (LiOH, THF/H₂O) followed by HATU-mediated coupling with benzylamine.

Optimization Insights

-

Solvent Choice : DMF enhances cyclization efficiency compared to THF or ethanol.

-

Temperature : Elevated temperatures (80–100°C) improve reaction rates but may necessitate shorter durations to prevent decomposition.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase synthesis enables rapid diversification, though it is less common for target-specific compounds. A reported strategy involves:

-

Resin Functionalization : Load Rink amide resin with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid.

-

Cyclization : Treat with TFA/CH₂Cl₂ to deprotect the amine, followed by cyclization using POCl₃ to form the dihydroquinazolinone core.

-

Side-Chain Introduction :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Resin Loading | HATU, DIEA, DMF | 92 |

| Cyclization | POCl₃, DCE, 60°C | 78 |

| Amidation | Benzylamine, PyBOP | 85 |

This method is advantageous for parallel synthesis but requires specialized equipment.

Post-Functionalization of Preformed Quinazolines

Modifying pre-synthesized quinazolines offers flexibility:

Pathway

-

Synthesis of 3-(2-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonitrile :

-

React 2-amino-5-cyanobenzoic acid with 2-methoxyphenyl isothiocyanate in pyridine.

-

-

Nitrile Hydrolysis : Convert the nitrile to carboxylic acid using H₂SO₄ (50%) at 120°C.

-

Benzylamide Formation : Use EDCI/HOBt to couple the acid with benzylamine in CH₂Cl₂.

Critical Analysis

-

Nitrile Hydrolysis : Harsh conditions may degrade sensitive substituents; LiOH/THF/H₂O at 0°C provides milder alternatives.

-

Coupling Efficiency : EDCI/HOBt achieves >90% conversion, whereas CDI requires longer reaction times.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Three-Component | One-pot, no metals | Moderate yields | Pilot-scale |

| Anthranilic Acid | High purity | Multi-step purification | Lab-scale |

| Solid-Phase | Combinatorial diversity | High resin cost | Microscale |

| Post-Functionalization | Flexible intermediates | Harsh hydrolysis conditions | Lab-scale |

Characterization and Quality Control

Spectral Data

Purity Assessment

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Quinazoline derivatives with additional oxygen functionalities.

Reduction: Reduced quinazoline derivatives with hydrogenated functional groups.

Substitution: Substituted quinazoline derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has the following molecular characteristics:

- Molecular Formula : C23H19N3O3

- Molecular Weight : 401.42 g/mol

- IUPAC Name : this compound

The compound features a quinazoline core, which is known for its pharmacological significance. The presence of a methoxy group and a benzyl moiety enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against breast cancer and leukemia cells by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Research indicates that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further studies in the treatment of inflammatory conditions such as arthritis.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the Quinazoline Core : Utilizing anthranilic acid and appropriate phenolic compounds under controlled conditions.

- Benzylation : Introducing the benzyl group through nucleophilic substitution reactions.

- Carboxamide Formation : Converting the intermediate products into the final carboxamide derivative through amide coupling reactions.

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized various quinazoline derivatives, including this compound. The compound was tested against multiple cancer cell lines, revealing an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation reported in Antimicrobial Agents and Chemotherapy demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Electronic Properties

The table below compares the substituents and molecular properties of the target compound with four analogues:

*Estimated based on molecular formula C18H16ClN3O4 for analogous compounds .

Key Observations:

Position 3 Modifications: The 2-methoxyphenyl group in the target compound provides stronger aromatic interactions compared to the phenyl group in or the 2-methoxyethyl aliphatic chain in . This enhances binding to hydrophobic pockets in biological targets .

Position 7 Carboxamide Variations :

- The N-benzyl group in the target compound improves lipophilicity, favoring blood-brain barrier penetration compared to the polar N-(2-hydroxyethyl) in .

- The N-cyclopentyl group in introduces steric bulk, which may hinder binding to flat active sites .

Core Modifications :

Hydrogen Bonding and Solubility

- The 4-oxo group in the target compound and analogues acts as a hydrogen bond acceptor, critical for interactions with enzymes like soluble epoxide hydrolases (sEH) .

- The N-(2-hydroxyethyl) group in enhances aqueous solubility via hydrogen bonding, whereas the N-benzyl group in the target compound prioritizes lipid bilayer penetration .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?

The synthesis typically involves cyclization of anthranilic acid derivatives followed by functionalization of the quinazoline core. Key steps include:

- Cyclization : Anthranilic acid derivatives are cyclized under acidic or basic conditions to form the quinazoline ring.

- Substitution : Introduction of the 2-methoxyphenyl and benzyl groups via nucleophilic substitution or coupling reactions.

- Carboxamide formation : Reaction of the carboxylic acid intermediate with benzylamine using coupling agents like EDC/HOBt. Optimal conditions include using dimethylformamide (DMF) as a solvent, temperatures between 80–120°C, and catalysts such as zinc chloride to enhance regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of methoxy, benzyl, and carboxamide groups. For example, the methoxy proton appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm) and N-H (3300–3500 cm) validate the oxo and carboxamide groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or inflammatory enzymes (e.g., COX-2) via fluorometric or colorimetric assays .

- Apoptosis Induction : Measure caspase-3/7 activation or Annexin V staining in treated cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for quinazoline derivatives?

- Variation of Substituents : Synthesize analogs with modified methoxy, benzyl, or carboxamide groups. For example, replace the 2-methoxyphenyl with halogenated phenyl rings to assess electronic effects .

- Biological Evaluation : Test analogs in parallel assays (e.g., IC values in kinase inhibition) to correlate substituents with activity.

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with targets like EGFR or tubulin .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Dose-Response Analysis : Perform full dose-response curves (e.g., 0.1–100 µM) to confirm activity thresholds.

- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions that may explain discrepancies .

Q. How can hydrogen bonding patterns in crystallographic studies inform drug design?

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., intramolecular vs. intermolecular) and predict packing motifs .

- Solvent Interactions : Co-crystallize the compound with water or DMSO to identify solvent-accessible regions critical for solubility .

- SHELX Refinement : Use SHELXL for high-resolution refinement to map precise bond angles and torsional strain .

Q. What in vitro models are optimal for studying its anticancer mechanisms?

- 3D Spheroid Models : Mimic tumor microenvironments using HCT-116 or MDA-MB-231 spheroids to evaluate penetration and efficacy .

- Combination Studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) via Chou-Talalay analysis .

- Migration/Invasion Assays : Use Boyden chambers to assess metastatic potential reduction .

Q. How do electron-donating substituents (e.g., methoxy groups) influence reactivity and bioactivity?

- Electronic Effects : Methoxy groups increase electron density on the quinazoline core, enhancing π-π stacking with aromatic residues in target proteins .

- Metabolic Stability : Methoxy substituents reduce oxidative metabolism in liver microsomes, improving pharmacokinetic profiles .

- Synthetic Modifications : Protect methoxy groups during synthesis using trimethylsilyl chloride to prevent demethylation under acidic conditions .

Notes

- Ethical Compliance : Ensure all biological studies comply with institutional guidelines for in vitro research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.